molecular formula C12H8ClN3 B13127868 2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile

2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile

Cat. No.: B13127868
M. Wt: 229.66 g/mol
InChI Key: VXVAMNXWSDLKQG-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of two pyridine rings, one of which is substituted with a chlorine atom and an acetonitrile group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile typically involves the reaction of 2-chloro-5-bromopyridine with 4-pyridineacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the coupling of the two pyridine rings .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Further studies are needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile is unique due to its dual pyridine ring structure and the presence of both a chlorine atom and an acetonitrile group. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

2-(2-chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile

InChI

InChI=1S/C12H8ClN3/c13-12-6-9(3-4-14)11(8-16-12)10-2-1-5-15-7-10/h1-2,5-8H,3H2

InChI Key

VXVAMNXWSDLKQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2CC#N)Cl

Origin of Product

United States

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